molecular formula C12H17N B1640533 1-(4-Methylphenyl)piperidine

1-(4-Methylphenyl)piperidine

Cat. No.: B1640533
M. Wt: 175.27 g/mol
InChI Key: SEKVDGJLBQJSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(4-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3

InChI Key

SEKVDGJLBQJSTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example is representative of procedure "B". Into a screw-capped test tube were weighed 29 mg (0.052 mmol) Pd(dba)2, 55 mg (0.10 mmol) DPPF, and 144 mg (1.5 mmol) NaO-t-Bu. The solid materials were suspended in 12 ml of toluene. 4-Methylphenyltriflate (240 mg, 1.0 mmol) was dissolved in 1 ml of toluene and added to the test tube. The test tube was sealed with a cap containing a PTFE septum and removed from the dry box. Piperidine (148 μl, 1.5 mmol) was added to the test tube by syringe. The reaction mixture was heated at 100° C. for 5 hours. TLC of the reaction mixture indicated complete consumption of the starting triflate. The reaction mixture was cooled to room temperature, and the mixture was absorbed onto silica gel. Chromatography on a silica gel column using 50:1 hexanes:diethyl ether afforded 1-(4-methylphenyl)piperidine as a clear oil. (135 mg, 77% yield).
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-Methylphenyltriflate
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
148 μL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
29 mg
Type
catalyst
Reaction Step Six
Name
Quantity
55 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A reaction container was charged with 1,5-dibromopentane (43 g, 186.6 mmol), sodium carbonate (30 g, 280 mmol) and 100 ml of methanol which were weighed and the mixture was stirred at ambient temperature. Then, p-toluidine (10 g, 93.3 mmol) was dissolved in methanol (50 ml) and the solution was added dropwise to the reaction solution. The reaction solution was heated to 55° C. and stirred for 5 hours. The reaction solution was filtered and the resulting filtrate was concentrated under a reduced pressure. The resulting oily mixture was dissolved in ethyl acetate, which was washed with aqueous saturated sodium bicarbonate by using a separating funnel and extracted with 3% hydrochloric acid. Sodium bicarbonate was added to the water phase with stirring the water phase to neutralize it and then the water phase was extracted with ethyl acetate three times. The resulting ethyl acetate solutions were combined and the combined solution was dried using magnesium sulfate and filtered and the filtrate was concentrated under a reduced pressure and distilled under a reduced pressure to obtain 1-(4-methylphenyl)piperidine (8.2 g, yield: 50.3%).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The general procedure from Example 1 was followed using 4-methylchlorobenzene (152 mg, 1.2 mmol) and piperidine (100 μl, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 106 mg (61% yield) of N-(4-methylphenyl)piperidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 6.92 (d, J=8.4 Hz, 2H), 6.72 (d, J=8.5 Hz, 2H), 2.95 (t, J=5.5 Hz, 4H), 2.13 (s, 3H), 1.58 (m, 4H), 1.43 (m, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ 150.3, 129.5, 128.6, 116.9, 51.2, 25.9, 24.3, 20.3 ppm. MS: Calculated for C12H17N(M+): 175.1. Found: 176.1 (M++H).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

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